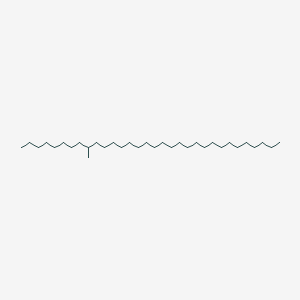

9-Methyldotriacontane

Description

9-Methyldotriacontane is a branched alkane with the molecular formula C₃₃H₆₈, structurally derived from dotriacontane (C₃₂H₆₆) by the addition of a methyl group (-CH₃) at the ninth carbon of the main chain. This branching introduces steric effects that influence its physical and chemical properties, such as melting point, solubility, and reactivity. While n-dotriacontane (straight-chain C₃₂H₆₆) is well-documented in safety data sheets and chemical databases , specific data on this compound remains sparse in publicly available literature. Its applications are hypothesized to align with other long-chain alkanes, including use as a reference standard in chromatography or in material science studies.

Properties

CAS No. |

66182-12-5 |

|---|---|

Molecular Formula |

C33H68 |

Molecular Weight |

464.9 g/mol |

IUPAC Name |

9-methyldotriacontane |

InChI |

InChI=1S/C33H68/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-33(3)31-29-27-11-9-7-5-2/h33H,4-32H2,1-3H3 |

InChI Key |

FIJHZJHXCUZCSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyldotriacontane can be achieved through various methods. One common approach involves the reduction of iodoalkanes . For instance, starting with a long-chain iodoalkane, the compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired methyl-branched alkane .

Industrial Production Methods: Industrial production of long-chain alkanes like this compound often involves fractional distillation of crude oil. The process includes the separation of different hydrocarbon fractions based on their boiling points. The specific fraction containing dotriacontane and its derivatives can be further purified using techniques such as recrystallization and adsorption bleaching .

Chemical Reactions Analysis

Types of Reactions: 9-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can be achieved using chlorine gas under UV light.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products Formed:

Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

Substitution: Halogenated alkanes, such as 9-chlorodotriacontane, are typical products.

Scientific Research Applications

9-Methyldotriacontane has several applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.

Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

Mechanism of Action

The mechanism of action of 9-Methyldotriacontane is primarily related to its physical properties rather than biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and microbial penetration. In biological systems, it contributes to the structural integrity and protective functions of insect cuticles .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Branching Effects: The addition of methyl groups disrupts molecular packing, reducing melting points and enhancing solubility in non-polar solvents. For example, the octamethyl derivative (C₄₀H₈₂) exhibits markedly lower phase transition temperatures compared to linear n-dotriacontane .

- Molecular Weight Impact : this compound’s higher molecular weight (vs. n-dotriacontane) may marginally increase viscosity and thermal stability.

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.